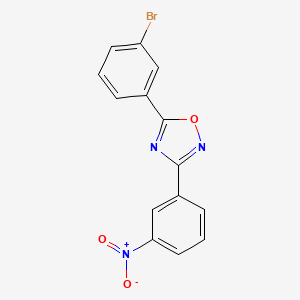
2-(4-bromophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide
Descripción general
Descripción
2-(4-bromophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide, also known as BPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPP is a synthetic compound that belongs to the class of amides and has a molecular weight of 383.3 g/mol.
Mecanismo De Acción
The exact mechanism of action of 2-(4-bromophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide is not fully understood. However, it has been proposed that 2-(4-bromophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide acts on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. 2-(4-bromophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide has been shown to have a range of biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 2-(4-bromophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide has also been shown to reduce pain and nociception by modulating the activity of the opioid system. Additionally, 2-(4-bromophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuroplasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-bromophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. 2-(4-bromophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, 2-(4-bromophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, 2-(4-bromophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide has not been extensively studied for its potential toxicity, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-(4-bromophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide. One potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases. 2-(4-bromophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide has been shown to have neuroprotective effects and could potentially be used to slow or prevent the progression of these diseases. Another future direction is the study of the pharmacokinetics and pharmacodynamics of 2-(4-bromophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide. This could provide valuable information on its absorption, distribution, metabolism, and elimination in vivo. Finally, the development of new synthetic methods for 2-(4-bromophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide could lead to the discovery of new analogs with improved therapeutic properties.
Aplicaciones Científicas De Investigación
2-(4-bromophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, analgesic, and anti-nociceptive properties. 2-(4-bromophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide has also been shown to have anxiolytic and antidepressant effects. Additionally, 2-(4-bromophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(4-bromophenoxy)-N-(1-ethylpiperidin-4-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O2/c1-3-19-10-8-14(9-11-19)18-16(20)12(2)21-15-6-4-13(17)5-7-15/h4-7,12,14H,3,8-11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGGFLLHKXOOIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)C(C)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-(1-ethylpiperidin-4-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B4754466.png)


![5-butyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B4754486.png)

![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B4754503.png)

![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4754549.png)
![ethyl 5-[({3-[2-(acetylamino)phenyl]-2-quinoxalinyl}oxy)methyl]-2-furoate](/img/structure/B4754550.png)
![1-ethyl-5-methyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-1H-pyrazole-4-sulfonamide](/img/structure/B4754556.png)



![3-[(4-bromophenyl)sulfonyl]-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B4754571.png)